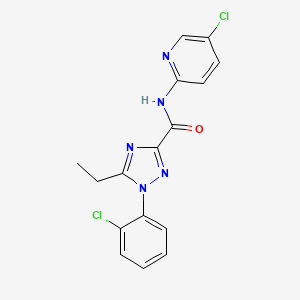![molecular formula C21H32N2O2 B7662450 N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide](/img/structure/B7662450.png)
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide, also known as Loperamide, is a synthetic opioid drug that is commonly used as an antidiarrheal medication. It is a potent agonist of the mu-opioid receptor and is known to have a high affinity for this receptor. The chemical formula of Loperamide is C29H33ClN2O2, and its molecular weight is 477.04 g/mol.
Mécanisme D'action
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide works by binding to the mu-opioid receptor in the gastrointestinal tract, which reduces the secretion of fluids and electrolytes into the intestinal lumen. This results in the reduction of diarrhea and the normalization of bowel movements.
Biochemical and Physiological Effects:
This compound is known to have a number of biochemical and physiological effects. It is a potent agonist of the mu-opioid receptor and is known to have a high affinity for this receptor. This compound is also known to have a number of other effects on the body, including the reduction of gastrointestinal motility, the inhibition of neurotransmitter release, and the inhibition of ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide has a number of advantages for use in lab experiments. It is a potent agonist of the mu-opioid receptor and is known to have a high affinity for this receptor. This compound is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of this compound in lab experiments. It is known to have a number of off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide. One area of interest is the potential use of this compound in the treatment of chronic pain. This compound is known to have a number of effects on the body that may be useful in the treatment of chronic pain, such as the inhibition of neurotransmitter release and the inhibition of ion channels. Another area of interest is the potential use of this compound in the treatment of opioid addiction. This compound has been shown to have some efficacy in the treatment of opioid addiction, and further research in this area may lead to the development of new treatments for this condition.
Méthodes De Synthèse
The synthesis of N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide involves a multistep process that starts with the reaction of piperidine with 4-chlorobutyronitrile to form 1-(4-chlorobutanoyl)piperidine. This intermediate is then reacted with 1-cyclohexylmethanol to form N-(1-cyclohexylmethyl)-1-(4-chlorobutanoyl)piperidine. Finally, this intermediate is reacted with phenylacetyl chloride to form this compound.
Applications De Recherche Scientifique
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide has been extensively studied for its use as an antidiarrheal medication. It is known to have a high affinity for the mu-opioid receptor, which is responsible for its antidiarrheal effects. This compound is also being studied for its potential use in the treatment of other medical conditions, such as chronic pain and opioid addiction.
Propriétés
IUPAC Name |
N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-17(18-8-4-2-5-9-18)20(24)22-19-10-14-23(15-11-19)16-21(25)12-6-3-7-13-21/h2,4-5,8-9,17,19,25H,3,6-7,10-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNVRQJTMWQQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)CC3(CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7662367.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B7662375.png)
![N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide](/img/structure/B7662386.png)
![7-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662394.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylmorpholin-2-yl)methanone](/img/structure/B7662399.png)
![2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide](/img/structure/B7662402.png)
![[1-(2-Chlorophenyl)-5-ethyl-1,2,4-triazol-3-yl]-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone](/img/structure/B7662410.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B7662413.png)
![N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7662419.png)

![5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B7662446.png)

![2-fluoro-6-hydroxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7662467.png)
![[4-Chloro-3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylamino]phenyl]methanol](/img/structure/B7662471.png)
